ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate
CAS No.: 477709-41-4
VCID: VC2796043
Molecular Formula: C11H12F3N3O3
Molecular Weight: 291.23 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate - 477709-41-4](/images/structure/VC2796043.png)
Description |
Synthesis and PurificationThe synthesis of compounds with similar structures typically involves multiple steps, including the use of catalysts like triethylamine or pyridine in solvents such as dry dichloromethane. Purification methods often include column chromatography to isolate the desired product. Potential ApplicationsCompounds with trifluoromethyl and pyrazole functionalities are significant in medicinal chemistry due to their biological activity. They can participate in various chemical reactions, and their mechanisms of action often involve interactions with specific biological targets. Experimental studies would typically involve assays to determine potency and efficacy. Research Findings and ChallengesWhile specific research findings on ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate are not available, related compounds have shown promise in drug development. Challenges in studying this compound include the lack of detailed spectral data and specific biological activity studies. Note:Due to the lack of specific information on ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate in the search results, the article focuses on related compounds and general principles of similar chemical structures. |
---|---|
CAS No. | 477709-41-4 |
Product Name | ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate |
Molecular Formula | C11H12F3N3O3 |
Molecular Weight | 291.23 g/mol |
IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate |
Standard InChI | InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17) |
Standard InChIKey | JPJZJGUMJKXAPC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C |
Canonical SMILES | CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C |
PubChem Compound | 135416665 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume